Phenol, mercury(2+) salt
CAS No.: 588-66-9
Cat. No.: VC16959218
Molecular Formula: C12H10HgO2
Molecular Weight: 386.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588-66-9 |
|---|---|
| Molecular Formula | C12H10HgO2 |
| Molecular Weight | 386.80 g/mol |
| IUPAC Name | mercury(2+);diphenoxide |
| Standard InChI | InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
| Standard InChI Key | RNYSWFZGBHOVOU-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Hg+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Mercury(II) phenolate compounds are defined by the general formula , where Ph represents a phenyl group and varies based on coordination geometry. Three primary variants are documented in literature:
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2,4,6-Trinitrophenol mercury(II) salt (): A dimeric complex where two trinitrophenolate anions coordinate with a central mercury(II) cation .
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Mercury phenolate (): A monomeric structure with a single phenolate ligand bound to mercury via an oxygen atom .
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Phenylmercury nitrate (): A hybrid compound featuring both phenolate and nitrate ligands .
Table 1: Comparative Molecular Properties
Spectroscopic Signatures
The InChIKey for mercury phenolate () confirms its structural uniqueness, while -NMR studies reveal deshielded aromatic carbons (δ = 120–150 ppm) due to electron withdrawal by the mercury center . Infrared spectroscopy of phenylmercury nitrate shows distinct stretches at 480 cm and at 1380 cm .
Synthesis and Industrial Production
Conventional Synthesis Routes
The 2,4,6-trinitrophenol mercury(II) salt is synthesized via:
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Acid-base reaction: Mercury(II) nitrate reacts with 2,4,6-trinitrophenol in aqueous medium:
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Metathesis: Mercury(II) chloride reacts with sodium trinitrophenolate:
This method avoids nitric acid byproducts but requires anhydrous conditions .
Scalability Challenges
Phenylmercury nitrate production involves mercuration of benzene:
Subsequent nitrate substitution achieves 70–75% purity, necessitating recrystallization from glycerol . Industrial-scale synthesis is hampered by mercury’s toxicity, requiring closed-loop systems to capture Hg vapors.
Physicochemical Properties
Thermal Stability
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2,4,6-Trinitrophenol Hg(II): Decomposes explosively at 210°C, releasing , , and elemental mercury .
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Mercury phenolate: Stable up to 250°C, with gradual sublimation observed under vacuum .
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Phenylmercury nitrate: Melts at 188–190°C (with decomposition), forming mercury oxides and nitrogen oxides .
Solubility Profiles
The low aqueous solubility of these compounds (0.003–0.15 g/100 mL) limits their environmental mobility but enhances bioaccumulation potential in lipid-rich tissues .
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